1-Azido-3-(trifluoromethyl)benzene

Catalog No.
S684978
CAS No.
22001-17-8
M.F
C7H4F3N3
M. Wt
187.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Azido-3-(trifluoromethyl)benzene

CAS Number

22001-17-8

Product Name

1-Azido-3-(trifluoromethyl)benzene

IUPAC Name

1-azido-3-(trifluoromethyl)benzene

Molecular Formula

C7H4F3N3

Molecular Weight

187.12 g/mol

InChI

InChI=1S/C7H4F3N3/c8-7(9,10)5-2-1-3-6(4-5)12-13-11/h1-4H

InChI Key

GIDLBMJGNCUXLD-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)N=[N+]=[N-])C(F)(F)F

Canonical SMILES

C1=CC(=CC(=C1)N=[N+]=[N-])C(F)(F)F

Organic Synthesis:

1-Azido-3-(trifluoromethyl)benzene is a valuable building block in organic synthesis due to the presence of both the azide and trifluoromethyl functionalities. The azide group can be readily transformed into various functional groups, such as amines, amides, and alcohols, through well-established chemical reactions. The trifluoromethyl group is a strong electron-withdrawing group, which can influence the reactivity of the molecule and introduce unique properties to the final product.

Medicinal Chemistry:

The combination of the azide and trifluoromethyl functionalities makes 1-Azido-3-(trifluoromethyl)benzene an attractive candidate for the development of novel therapeutic agents. The azide group can be used to attach the molecule to biomolecules, such as antibodies or peptides, for targeted drug delivery. The trifluoromethyl group can enhance the metabolic stability and bioavailability of the molecule.

Materials Science:

1-Azido-3-(trifluoromethyl)benzene can be incorporated into various polymeric materials to introduce specific properties. The azide group allows for the attachment of the molecule to other polymers through click chemistry, a versatile and efficient technique for polymer modification. The trifluoromethyl group can improve the thermal stability, mechanical properties, and electrical conductivity of the resulting materials.

1-Azido-3-(trifluoromethyl)benzene is an organic compound characterized by the presence of an azide functional group (-N₃) and a trifluoromethyl group (-CF₃) attached to a benzene ring. Its molecular formula is C₇H₄F₃N₃, and it features a unique combination of properties due to the electronegative trifluoromethyl group, which influences its reactivity and stability. The compound is typically a colorless to pale yellow liquid or solid, depending on its form and purity.

, including:

  • Nucleophilic Substitution: The azide group can undergo nucleophilic substitution reactions, making it useful in synthesizing other organic compounds.
  • Click Chemistry: It is often employed in azide-alkyne cycloaddition reactions, a key reaction in click chemistry, facilitating the formation of complex molecular architectures.
  • Thermal Decomposition: Under certain conditions, it can decompose, releasing nitrogen gas and potentially forming reactive intermediates.

Several methods exist for synthesizing 1-azido-3-(trifluoromethyl)benzene:

  • Nucleophilic Substitution: A common approach involves the reaction of 1-bromo-3-(trifluoromethyl)benzene with sodium azide. This method typically yields high purity and good yields (up to 95%) .
    bash
    1-bromo-3-(trifluoromethyl)benzene + NaN₃ → 1-azido-3-(trifluoromethyl)benzene + NaBr
  • Direct Azidation: Another method includes the direct azidation of appropriate aromatic precursors using azidating agents under controlled conditions .
  • Photochemical Methods: Recent advancements have introduced photochemical methods for synthesizing aryl azides, which may apply to this compound as well .

1-Azido-3-(trifluoromethyl)benzene has several applications:

  • Material Science: It is used in the development of functional materials due to its unique electronic properties.
  • Pharmaceuticals: As a precursor in drug synthesis, it can facilitate the creation of bioactive compounds through click chemistry.
  • Chemical Probes: The compound may serve as a chemical probe in biological studies, particularly in labeling and tracking biomolecules.

Several compounds share structural similarities with 1-azido-3-(trifluoromethyl)benzene. Below are some notable comparisons:

Compound NameStructure FeaturesUnique Aspects
1-AzidobenzeneContains an azide groupSimpler structure; lacks trifluoromethyl group
1-Azido-4-(trifluoromethyl)benzeneSimilar structure but para-substitutedDifferent electronic properties due to substitution
4-Azido-3-(trifluoromethyl)benzeneAzide at the para positionPotentially different reactivity due to position
1-Bromo-3-(trifluoromethyl)benzeneHalogen instead of azideMore reactive towards nucleophiles compared to azides

The uniqueness of 1-azido-3-(trifluoromethyl)benzene lies in its combination of both azide and trifluoromethyl functionalities, which can significantly alter its chemical behavior and potential applications compared to other similar compounds.

XLogP3

4

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H241 (100%): Heating may cause a fire or explosion [Danger Self-reactive substances and mixtures;
Organic peroxides];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H372 (100%): Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Flammable Irritant

Explosive;Flammable;Irritant;Health Hazard

Wikipedia

1-Azido-3-(trifluoromethyl)benzene

Dates

Modify: 2023-08-15

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